Lipophilicity Advantage: XLogP3 of 3.0 vs. 0.7 for VU0255035 Enables Distinct ADME and CNS Penetration Profiles
The target compound (CAS 2034384-03-5) exhibits a computed XLogP3 of 3.0, compared to 0.7 for the closest well-characterized analog VU0255035 (CAS 1135243-19-4), a difference of 2.3 log units [1][2]. In the context of CNS drug-likeness, where optimal logP values range from 2 to 4 (Wager et al., 2010), the target compound falls within the favorable window while VU0255035 lies substantially below it. This predicts markedly higher passive membrane permeability and blood-brain barrier partitioning potential for the target compound. Additionally, the target compound's lower molecular weight (365.5 vs. 432.5 g/mol) and reduced topological polar surface area (computed TPSA approximately 120 Ų vs. approximately 150 Ų) further support superior CNS penetration based on established multiparameter optimization scores [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.0 |
| Comparator Or Baseline | VU0255035: XLogP3 = 0.7 |
| Quantified Difference | ΔXLogP3 = 2.3; approximately 200-fold difference in octanol-water partition coefficient |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); values from PubChem compound summaries |
Why This Matters
Procurement decisions for CNS-targeted screening programs or ADME optimization campaigns must account for this >200-fold lipophilicity difference, as it directly impacts the compound's distribution profile and potential off-target engagement in vivo.
- [1] PubChem. (2025). Compound Summary: N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide. CID 121016602. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary: VU0255035. CID 24768606. National Center for Biotechnology Information. View Source
